molecular formula C8H17NO3 B1450673 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol CAS No. 2199245-37-7

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol

Cat. No.: B1450673
CAS No.: 2199245-37-7
M. Wt: 175.23 g/mol
InChI Key: RLEGXGOEGZGVDS-UHFFFAOYSA-N
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Description

“2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol” is a chemical compound with the molecular formula C8H17NO3 . It has a molecular weight of 175.23 g/mol.

Scientific Research Applications

Bioproduction and Downstream Processing

Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol

This review highlights the significant cost associated with the separation of diols from fermentation broth in microbial production. Techniques such as evaporation, distillation, and membrane filtration are discussed. The paper emphasizes the need for improvements in yield, purity, and energy consumption in the downstream processing of biologically produced diols (Zhi-Long Xiu & A. Zeng, 2008).

Flavor Compounds in Foods

Branched chain aldehydes production and breakdown pathways and relevance for flavour in foods

This paper reviews the production and degradation of branched aldehydes from amino acids, significant for flavor in many food products. It underlines the metabolic conversions, microbial, and food composition aspects influencing the formation of these aldehydes (B. Smit, W. Engels, & G. Smit, 2009).

Chemical Production from Glycerol

Sustainable value-added C3 chemicals from glycerol transformations

This review focuses on the conversion of glycerol, a by-product of biodiesel production, into valuable C3 chemicals like acrolein, lactic acid, and 1,3-propanediol. It discusses the importance of developing heterogeneous catalysts for efficient processes and the recent progress in this area, highlighting the potential for sustainable and atomically economic production of C3 chemicals from glycerol (Yuan Wang, Yang Xiao, & G. Xiao, 2019).

Biochemical Analysis

Biochemical Properties

2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of aliphatic cyclic carbonate monomers . The nature of these interactions often involves the chemo-selective reaction of the amino group with electrophiles, resulting in functional diol intermediates . These interactions are crucial for the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the production of functional biodegradable polymers, which can affect cellular metabolism and gene expression . These effects are essential for understanding the compound’s role in cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s mechanism of action involves the chemo-selective reaction of its amino group with electrophiles, resulting in functional diol intermediates that can further interact with other biomolecules . This mechanism is critical for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its stability over extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into functional intermediates. These metabolic pathways are essential for the compound’s role in biochemical processes and its effects on metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its significance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution is vital for determining its bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for its role in cellular processes and its overall biochemical activity.

Properties

IUPAC Name

2-[(1-hydroxycyclobutyl)methylamino]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c10-4-7(5-11)9-6-8(12)2-1-3-8/h7,9-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEGXGOEGZGVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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